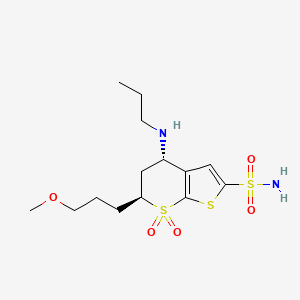

L-693612

Description

Properties

CAS No. |

138301-71-0 |

|---|---|

Molecular Formula |

C14H24N2O5S3 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |

InChI |

InChI=1S/C14H24N2O5S3/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20)/t10-,12-/m0/s1 |

InChI Key |

JNPHBSXNRNBLCV-JQWIXIFHSA-N |

Isomeric SMILES |

CCCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Canonical SMILES |

CCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-693612; L 693612; L693612; L-693,612; L 693,612; L693,612; |

Origin of Product |

United States |

Foundational & Exploratory

L-693612: Unveiling the Mechanism of Action on Carbonic Anhydrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693612 is recognized as a topical inhibitor of carbonic anhydrase, an enzyme crucial in various physiological processes, including the regulation of aqueous humor formation in the eye. Understanding the precise mechanism by which this compound interacts with and inhibits carbonic anhydrase is fundamental for its therapeutic application, particularly in the context of glaucoma management. This technical guide synthesizes the available scientific information to provide a detailed overview of the mechanism of action of this compound on carbonic anhydrase.

Despite a comprehensive search of scientific literature and public databases, specific quantitative data regarding the inhibition constants (Ki), IC50 values, and detailed experimental protocols for this compound's interaction with carbonic anhydrase isoforms are not publicly available. This guide, therefore, focuses on the generalized mechanism of action for this class of inhibitors and outlines the standard experimental procedures used to characterize such interactions.

The Target: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological functions, including pH homeostasis, CO₂ transport, and fluid secretion. In the ciliary body of the eye, the production of bicarbonate by carbonic anhydrase is a key step in the formation of aqueous humor. Inhibition of this enzyme leads to a reduction in aqueous humor secretion and consequently, a decrease in intraocular pressure (IOP), which is a primary therapeutic target in glaucoma.

General Mechanism of Action for Sulfonamide-Based Carbonic Anhydrase Inhibitors

This compound belongs to the class of sulfonamide inhibitors. The inhibitory mechanism of sulfonamides against carbonic anhydrase is well-established and involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located at the active site of the enzyme. This zinc ion is essential for the catalytic activity of carbonic anhydrase, as it coordinates a water molecule and facilitates its deprotonation to a hydroxide ion, the nucleophile that attacks carbon dioxide.

The binding of the sulfonamide inhibitor displaces the zinc-bound water/hydroxide, thereby preventing the catalytic cycle from proceeding. This interaction is a classic example of zinc-binding inhibition.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor like this compound.

What is the therapeutic potential of L-693612?

An in-depth review of publicly available scientific literature and clinical trial databases reveals no information on a compound designated as L-693612. Searches for its therapeutic potential, mechanism of action, and involvement in experimental studies or clinical trials have yielded no relevant results.

This suggests that "this compound" may be an internal, preclinical designation that has not been disclosed in public forums, a misnomer, or a compound that was discontinued early in development without significant published data.

Without any primary or secondary sources describing the pharmacology, biochemistry, or therapeutic applications of this compound, it is not possible to provide a technical guide on its core therapeutic potential, detail experimental protocols, or create visualizations of its signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal discovery and development documentation if available. No data can be presented in tabular format, and no experimental methodologies or signaling pathway diagrams can be generated due to the complete absence of information in the public domain.

Unraveling the History of L-693612: A Carbonic Anhydrase Inhibitor, Not an HIV Integrase Inhibitor

Initial research indicates a fundamental misclassification of the compound L-693612's primary target. Contrary to the requested focus on HIV integrase, publicly available scientific literature identifies this compound as an orally active and topical carbonic anhydrase inhibitor.[1] A comprehensive review of available data reveals no credible evidence to support its role as an HIV integrase inhibitor. This guide, therefore, pivots to address the compound's true, albeit sparsely documented, history in the context of carbonic anhydrase inhibition.

Due to the limited and fragmented nature of the public information on this compound, a complete, in-depth technical guide that fulfills all the core requirements of the original request—including detailed experimental protocols, extensive quantitative data, and complex signaling pathway diagrams—cannot be constructed. The available information is insufficient to provide a thorough history of its discovery and development.

Discovery and Therapeutic Rationale

The development of carbonic anhydrase inhibitors has been a cornerstone in the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP) that can lead to optic nerve damage and blindness.[2][3][4][5][6] Carbonic anhydrase is an enzyme crucial for the secretion of aqueous humor in the eye, and its inhibition leads to a reduction in IOP.[7][8][9] Systemic administration of carbonic anhydrase inhibitors, however, can lead to undesirable side effects.[7] This prompted the search for topically active inhibitors that could be delivered directly to the eye, minimizing systemic exposure.

Known Experimental Data

The most specific piece of available literature is a 1994 article in the Journal of Chromatography A by E. J. Woolf et al. This study details an ion-pair high-performance liquid chromatography (HPLC) method for the simultaneous determination of L-693,612 and two of its potential metabolites in human whole blood.[1] The existence of this publication suggests that this compound progressed to a stage of development that involved analysis in human biological samples.

Unfortunately, this paper does not provide data on the compound's potency (such as IC50 or Ki values against carbonic anhydrase isoforms), efficacy in preclinical models, or detailed protocols of the pharmacological studies that would have led to its selection as a development candidate.

Mechanism of Action: Carbonic Anhydrase Inhibition

The mechanism of action for topical carbonic anhydrase inhibitors like this compound involves the inhibition of carbonic anhydrase isozymes located in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.

Logical Relationship of Topical Carbonic Anhydrase Inhibition

Caption: Logical flow of this compound's mechanism of action in the eye.

Summary and Limitations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glaucoma - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 3. Glaucoma | National Eye Institute [nei.nih.gov]

- 4. Glaucoma - Wikipedia [en.wikipedia.org]

- 5. Glaucoma - NHS [nhs.uk]

- 6. jsgrecojrmd.com [jsgrecojrmd.com]

- 7. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-693612 (Sezolamide): A Technical Guide to a Topical Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693612, also known as Sezolamide and formerly designated as MK-417, is a potent, topically active carbonic annhydrase inhibitor that has been investigated for its potential in the management of glaucoma. By reversibly inhibiting carbonic anhydrase, a key enzyme in the ciliary processes of the eye, this compound effectively reduces the rate of aqueous humor formation, thereby lowering intraocular pressure (IOP), a primary risk factor in the progression of glaucomatous optic neuropathy. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions. In the ciliary epithelium, the production of bicarbonate is a critical step in the secretion of aqueous humor. By inhibiting this enzyme, this compound reduces the availability of bicarbonate ions, leading to a decrease in fluid transport and a subsequent reduction in aqueous humor production. This ultimately results in a lowering of intraocular pressure.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Inhibitory Activity (Metric) | Reference Isoform(s) | Notes |

| This compound (Sezolamide) | Ki: 12.0 nM | Not Specified | (Rac)-Sezolamide (MK-927 free base) has shown potent carbonic anhydrase inhibition. |

*Data on specific isoforms and the exact experimental conditions for the Ki value are limited in the reviewed literature.

Clinical Efficacy in Intraocular Pressure Reduction

Clinical studies have demonstrated the efficacy of this compound (Sezolamide) in lowering intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension.

| Compound/Concentration | Mean IOP Reduction (%) | Study Population | Duration | Comparator | Reference |

| Sezolamide (MK-417) | 22.5% (peak) | Patients with primary open-angle glaucoma or ocular hypertension | 4 days | MK-507 (Dorzolamide) | [1] |

| 1% MK-417 (Sezolamide) | Significant decrease (exact % not specified) | Healthy normal volunteers | Single dose | Placebo, MK-927 | [2][3] |

| 1.8% MK-417 (Sezolamide) | Significant decrease (exact % not specified) | Healthy normal volunteers | Single dose | Placebo, MK-927 | [2][3] |

| 1.8% Sezolamide (MK-417) | Further mean decrease of ~4 mmHg (~15%) | Patients with primary open-angle glaucoma or ocular hypertension on Timolol therapy | 15 days | Timolol + Placebo | [4] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard methodologies for assessing carbonic anhydrase inhibitors, the following outlines the likely experimental workflows.

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of a compound against carbonic anhydrase is a stopped-flow spectrophotometric assay.

References

- 1. MK-507 versus sezolamide. Comparative efficacy of two topically active carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Local carbonic anhydrase inhibitors MK-927 and Mk-417. Effect and tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative tolerability of topical carbonic anhydrase inhibitor MK-927 and its S-enantiomer MK-417 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Additive effect of timolol and the local carbonic anhydrase inhibitor MK-417 (sezolamide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

L-693612: A Technical Guide to its Primary Research Application in Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: L-693612 as a Carbonic Anhydrase Inhibitor for Intraocular Pressure Reduction

This compound is a potent, orally and topically active carbonic anhydrase inhibitor.[1][2] Its primary application in research revolves around its potential as a therapeutic agent for glaucoma. The fundamental mechanism of action for this compound in this context is the reduction of intraocular pressure (IOP) by decreasing the secretion of aqueous humor in the eye.[3][4]

Carbonic anhydrase is a crucial enzyme in the ciliary processes of the eye, responsible for catalyzing the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[5] This process is fundamental to the secretion of aqueous humor. By inhibiting carbonic anhydrase, this compound effectively curtails the production of bicarbonate ions, leading to a subsequent decrease in fluid transport and, consequently, a reduction in aqueous humor formation and a lowering of IOP.[3][5]

Quantitative Data

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [6] |

| Brinzolamide | 3,300 | 3.1 | 43 | 5.2 | [6] |

| Dorzolamide | 1,000 | 3.5 | 48 | 6.3 | [6] |

| This compound | N/A | N/A | N/A | N/A |

N/A: Data not publicly available.

Pharmacokinetic data for this compound has been studied in rats. A 1994 study by Wong et al. investigated its dose-dependent pharmacokinetics following oral administration. Unfortunately, the full text containing the specific quantitative data (e.g., AUC, Cmax) is not widely accessible.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound and other carbonic anhydrase inhibitors in the context of glaucoma research.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibitory potency of a compound against a specific carbonic anhydrase isozyme.

Methodology:

-

Enzyme and Inhibitor Preparation: Purified recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) are used. The inhibitor (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Buffer: A buffer of suitable pH is prepared (e.g., 10 mM HEPES, pH 7.5).[7]

-

Reaction Initiation: The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period to allow for binding.

-

Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

Data Acquisition: The rate of the CO₂ hydration reaction is monitored by a change in pH using a pH indicator. The initial rates of the catalyzed reaction are measured.

-

Data Analysis: The initial reaction velocities are determined at each inhibitor concentration. The IC₅₀ value is calculated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration. The Ki value can then be determined using the Cheng-Prusoff equation.[8]

Measurement of Intraocular Pressure in an Animal Model (Rabbit)

This in vivo assay assesses the efficacy of a compound in lowering intraocular pressure.

Methodology:

-

Animal Model: Adult albino rabbits are commonly used for this type of study.[9][10]

-

Compound Administration: this compound can be administered topically as eye drops or orally. A control group receives the vehicle solution.

-

Anesthesia: The animals are adequately anesthetized (e.g., with ketamine and xylazine) before IOP measurement.[5]

-

IOP Measurement: Intraocular pressure is measured at baseline and at various time points after compound administration. This can be done using a tonometer or by direct cannulation of the anterior chamber for more precise measurements.[5][9]

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the IOP-lowering effect.

Signaling Pathways and Experimental Workflows

Mechanism of Action in the Ciliary Epithelium

The primary action of this compound is the inhibition of carbonic anhydrase within the ciliary epithelial cells, which are responsible for aqueous humor production.[3] This inhibition disrupts the normal physiological process of bicarbonate formation and transport, which is a key driver of fluid secretion into the anterior chamber of the eye.

Caption: Mechanism of this compound in reducing aqueous humor formation.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical evaluation of a potential anti-glaucoma drug like this compound follows a structured workflow to assess its efficacy and safety before consideration for human trials.

Caption: Preclinical workflow for evaluating this compound as an anti-glaucoma agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of carbonic anhydrase inhibition on intraocular pressure of rabbits with different blood Co2 equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

L-693,612 Hydrochloride Salt vs. Free Base: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

L-693,612 is recognized as a potent inhibitor of carbonic anhydrase, an enzyme crucial in various physiological processes. This technical guide aims to provide an in-depth comparison of the hydrochloride salt and the free base forms of L-693,612. However, a comprehensive search of publicly available scientific literature, patents, and technical databases has revealed a significant lack of specific, quantitative data directly comparing the physicochemical and biological properties of the L-693,612 hydrochloride salt and its corresponding free base.

While general principles of pharmaceutical chemistry suggest that the hydrochloride salt of a basic compound like L-693,612 would exhibit enhanced aqueous solubility and stability compared to its free base form, specific experimental data to quantify these differences for this particular compound are not readily accessible. The original research detailing the synthesis, characterization, and full biological profiling of both forms of L-693,612 appears not to be in the public domain.

This guide will, therefore, outline the typical differences expected between a hydrochloride salt and a free base of a drug candidate, and provide general methodologies for the types of experiments required to determine these properties, in the absence of specific data for L-693,612.

General Physicochemical and Biological Differences: Hydrochloride Salt vs. Free Base

In drug development, the selection of a salt form over the free base is a critical decision that can significantly impact a compound's developability and therapeutic efficacy.

Physicochemical Properties:

| Property | Hydrochloride Salt | Free Base | Rationale for Difference |

| Aqueous Solubility | Generally Higher | Generally Lower | The ionic nature of the hydrochloride salt allows for more favorable interactions with polar water molecules, leading to increased solubility. |

| pKa | The pKa of the conjugate acid is a key determinant of solubility at different pH values. | The pKa of the basic functional group dictates its ionization state. | The salt form is already ionized, while the free base's ionization is pH-dependent. |

| Stability | Often more stable, particularly against oxidation and degradation. | May be more susceptible to degradation, especially in solution. | The salt form can be more crystalline and less reactive. |

| Hygroscopicity | Can be more hygroscopic (tendency to absorb moisture from the air). | Typically less hygroscopic. | The ionic nature of the salt can attract water molecules. |

| Melting Point | Generally higher and sharper. | Generally lower. | The ionic lattice of the salt requires more energy to break. |

Biological and Pharmacokinetic Properties:

| Property | Hydrochloride Salt | Free Base | Rationale for Difference |

| Dissolution Rate | Typically faster. | Typically slower. | Higher aqueous solubility of the salt form leads to a faster rate of dissolution. |

| Bioavailability | Often higher, especially for oral administration. | Can be lower due to poor solubility and dissolution. | Faster dissolution can lead to more rapid and complete absorption in the gastrointestinal tract. |

| Biological Activity (e.g., IC50) | The intrinsic activity of the active moiety should be the same. | The intrinsic activity of the active moiety should be the same. | The biological activity is determined by the free base portion of the molecule interacting with the target. Differences in measured IC50 in vitro could arise from solubility issues in the assay medium. |

Experimental Protocols for Characterization

To generate the missing comparative data for L-693,612 hydrochloride salt and free base, the following standard experimental protocols would be employed.

Physicochemical Characterization

1. Solubility Determination:

-

Method: Shake-flask method in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents.

-

Procedure: An excess of the compound (either salt or free base) is added to a known volume of the solvent. The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. pKa Determination:

-

Method: Potentiometric titration or UV-Vis spectrophotometry.

-

Procedure (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

3. Stability Studies:

-

Method: ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) compliant stability testing.

-

Procedure: Samples of the hydrochloride salt and free base are stored under various conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH). At specified time points, the samples are analyzed for degradation products using a stability-indicating HPLC method.

Biological Characterization

1. In Vitro Carbonic Anhydrase Inhibition Assay:

-

Method: A common method is the esterase activity assay using p-nitrophenyl acetate (p-NPA) as a substrate. The inhibition of carbonic anhydrase is measured by the reduction in the rate of p-NPA hydrolysis.

-

Procedure:

-

Prepare solutions of L-693,612 hydrochloride salt and free base at various concentrations.

-

In a multi-well plate, add a buffered solution containing a known amount of a specific carbonic anhydrase isoenzyme (e.g., CA-II, CA-IX).

-

Add the different concentrations of the inhibitor (L-693,612 salt or free base) to the wells.

-

Initiate the reaction by adding the substrate, p-NPA.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualization of Key Concepts

Due to the absence of specific data for L-693,612, the following diagrams illustrate general concepts relevant to the comparison of a hydrochloride salt and a free base.

Caption: General relationship between a hydrochloride salt and its free base in terms of dissolution.

Caption: A generalized workflow for comparing salt and free base forms of a drug candidate.

Conclusion

While L-693,612 is identified as a carbonic anhydrase inhibitor, a detailed, publicly available, side-by-side comparison of its hydrochloride salt and free base forms is currently lacking. For drug development professionals, understanding these differences is paramount for formulation design, predicting in vivo performance, and ensuring the overall success of a therapeutic candidate. The generation of the specific data outlined in the experimental protocols section would be necessary to provide a definitive technical guide on the core differences between L-693,612 hydrochloride salt and its free base. Researchers interested in this compound are encouraged to perform these characterizations to build a comprehensive understanding of its properties.

An In-Depth Technical Guide to the Pharmacology of L-693,612

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-693,612 is a potent, orally and topically active inhibitor of carbonic anhydrase. This document provides a comprehensive overview of its pharmacological properties, drawing from available preclinical data. Key areas covered include its mechanism of action, pharmacokinetic profile, and the underlying signaling pathways affected by its enzymatic inhibition. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

L-693,612 exerts its pharmacological effect through the potent inhibition of carbonic anhydrase (CA), a ubiquitous metalloenzyme. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a fundamental reaction for maintaining acid-base balance in various tissues. By blocking this enzymatic activity, L-693,612 disrupts this equilibrium, leading to downstream physiological effects. The primary binding interaction of sulfonamide inhibitors like L-693,612 involves the coordination of the sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme.

Pharmacokinetic Profile

The pharmacokinetic properties of L-693,612 have been characterized in preclinical studies, primarily in rats, following oral administration. The disposition of the compound exhibits dose-dependent characteristics, largely attributable to its extensive and saturable binding to carbonic anhydrase within erythrocytes.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of L-693,612 in rats after a single oral administration.

| Dose (mg/kg) | Area Under the Curve (AUC) | Observations | Total Blood Clearance (mL/h/kg) |

| 0.05 - 0.25 | Linearly proportional to dose | Linear pharmacokinetics observed in this range. | 0.52 (at 0.05 mg/kg) |

| 5 | Non-linear increase | AUC rose only 10-fold for a 500-fold dose increase (from 0.05 mg/kg). | - |

| 25 | Non-linear increase | AUC rose only 10-fold for a 500-fold dose increase (from 0.05 mg/kg). | 28 (at 25 mg/kg) |

Data compiled from studies in rats.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: L-693,612 is orally active, indicating absorption from the gastrointestinal tract.

-

Distribution: At lower blood concentrations (< 25 µM), L-693,612 is extensively sequestered in red blood cells due to its high-affinity binding to carbonic anhydrase.[2] This binding confines the drug primarily to the blood volume. At higher doses that saturate these binding sites, the distribution to peripheral tissues increases.[2]

-

Metabolism and Excretion: The dose-dependent blood clearance is a key feature of L-693,612's pharmacokinetics.[2] At low doses, where the drug is highly bound within erythrocytes, there is a low free fraction in the plasma available for elimination, resulting in lower clearance.[2] As the binding sites on carbonic anhydrase become saturated with increasing doses, the free fraction of the drug in the blood increases, leading to a higher rate of elimination and thus, increased blood clearance.[2]

Signaling Pathway: Modulation of pH Homeostasis

The primary signaling pathway influenced by L-693,612 is the regulation of intracellular and extracellular pH. By inhibiting carbonic anhydrase, L-693,612 disrupts the rapid conversion of CO₂ to bicarbonate and protons. This interference has significant implications for cellular function, particularly in environments with high metabolic activity, such as tumor microenvironments.

Diagram of Carbonic Anhydrase-Mediated pH Regulation

Caption: Inhibition of intracellular and extracellular carbonic anhydrase by L-693,612.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: L-693,612 administered orally at doses ranging from 0.05 to 25 mg/kg.[2]

-

Sample Collection: Serial blood samples collected at various time points post-administration.

-

Analytical Method: Quantification of L-693,612 concentrations in whole blood using a validated high-performance liquid chromatography (HPLC) method.

Diagram of a General Experimental Workflow for Pharmacokinetic Analysis

References

L-693612 for Idiopathic Intracranial Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Idiopathic Intracranial Hypertension (IIH) and the Role of Carbonic Anhydrase Inhibitors

Idiopathic Intracranial Hypertension (IIH), formerly known as pseudotumor cerebri, is a disorder characterized by elevated intracranial pressure of unknown cause.[1] It predominantly affects obese women of childbearing age and can lead to debilitating headaches and vision loss.[1] The management of IIH is focused on reducing intracranial pressure to preserve vision and alleviate symptoms.[1]

A primary strategy for lowering intracranial pressure in IIH is the reduction of cerebrospinal fluid (CSF) production.[1] The choroid plexus, a network of capillaries and epithelial cells within the ventricles of the brain, is the primary site of CSF secretion.[2] A key enzyme involved in this process is carbonic anhydrase, which catalyzes the hydration of carbon dioxide to carbonic acid, a step that facilitates the transport of ions and water that constitute CSF.[2][3]

Carbonic anhydrase inhibitors (CAIs) are a class of drugs that suppress the activity of this enzyme.[1] By inhibiting carbonic anhydrase in the choroid plexus, these drugs reduce the rate of CSF production, thereby lowering intracranial pressure.[3] The first-line medical treatment for IIH is often the carbonic anhydrase inhibitor acetazolamide.[3]

L-693612: A Carbonic Anhydrase Inhibitor of Interest

This compound is identified as an orally active and topical carbonic anhydrase inhibitor. While its primary development appears to have been focused on topical application, likely for ophthalmic indications such as glaucoma where reducing aqueous humor production (a process also mediated by carbonic anhydrase) is beneficial, its mechanism of action presents a theoretical basis for its investigation in the context of IIH.

As a carbonic anhydrase inhibitor, this compound shares its fundamental mechanism of action with acetazolamide. This commonality suggests that this compound could potentially modulate CSF production and, consequently, intracranial pressure. However, a comprehensive review of publicly available scientific literature and databases did not yield specific quantitative data on the inhibitory potency (e.g., IC50 or Ki values) of this compound against various carbonic anhydrase isoforms. Such data is critical for understanding its potential efficacy and selectivity compared to existing treatments for IIH.

Data Presentation: A Framework for Evaluation

To rigorously evaluate a carbonic anhydrase inhibitor like this compound for IIH research, it is essential to characterize its inhibitory activity against the relevant human carbonic anhydrase (hCA) isoforms. The following table provides an illustrative example of how such data would be presented, using representative values for the well-characterized carbonic anhydrase inhibitor, acetazolamide. This table serves as a template for the type of quantitative data that would be necessary for this compound to warrant further investigation for IIH.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Example) | 250 | 12 | 25 | 5.7 |

Note: The data presented above are for acetazolamide and are for illustrative purposes only. Specific inhibitory constants for this compound are not publicly available based on the conducted research.

Experimental Protocols

The preclinical evaluation of a compound like this compound for its potential utility in IIH would involve a series of in vitro and in vivo experiments to determine its efficacy in reducing CSF secretion and intracranial pressure.

In Vitro Evaluation of CSF Secretion in Choroid Plexus Cell Culture

Objective: To determine the direct effect of this compound on cerebrospinal fluid secretion from choroid plexus epithelial cells.

Methodology:

-

Primary Culture of Choroid Plexus Epithelial Cells:

-

Choroid plexus tissue is isolated from the lateral ventricles of rats or pigs.

-

The tissue is enzymatically digested (e.g., with pronase or trypsin) to dissociate the epithelial cells.

-

The isolated cells are seeded onto permeable filter supports (e.g., Transwell® inserts) coated with an extracellular matrix component like laminin.

-

Cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) until they form a confluent and polarized monolayer, which typically takes 5-7 days. The formation of a functional barrier can be monitored by measuring the transepithelial electrical resistance (TEER).

-

-

CSF Secretion Assay:

-

The choroid plexus epithelial cell monolayers are washed and incubated with an artificial cerebrospinal fluid (aCSF) buffer.

-

The test compound (this compound) at various concentrations is added to the basolateral (blood-facing) side of the monolayer. A vehicle control and a positive control (e.g., acetazolamide) are run in parallel.

-

The rate of CSF secretion is measured by quantifying the volume of fluid transported from the basolateral to the apical (CSF-facing) chamber over a defined period (e.g., 2-4 hours). This can be done by measuring the change in concentration of a fluorescently labeled, membrane-impermeable dextran added to the basolateral medium.

-

The volume of secreted fluid is calculated and expressed as µL/cm²/hour.

-

In Vivo Measurement of Intracranial Pressure and CSF Production in an Animal Model

Objective: To assess the effect of this compound on intracranial pressure and the rate of CSF formation in a living organism.

Methodology:

-

Animal Model:

-

Adult male Sprague-Dawley rats are commonly used.

-

Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail).

-

-

Intracranial Pressure (ICP) Monitoring:

-

A small burr hole is drilled through the skull over the parietal cortex.

-

An ICP probe (e.g., a fiber-optic pressure transducer or a fluid-filled catheter connected to a pressure transducer) is inserted into the epidural or intraparenchymal space.

-

Baseline ICP is recorded continuously.

-

This compound is administered (e.g., intravenously or intraperitoneally) at various doses.

-

ICP is monitored for several hours post-administration to determine the magnitude and duration of any pressure reduction.

-

-

Cerebrospinal Fluid (CSF) Production Measurement:

-

A ventriculo-cisternal perfusion technique can be employed.

-

Cannulas are stereotactically placed in a lateral ventricle and the cisterna magna.

-

Artificial CSF containing a non-metabolizable tracer (e.g., ¹⁴C-inulin) is infused into the lateral ventricle at a constant rate.

-

CSF is collected from the cisterna magna, and the concentration of the tracer is measured in both the infusate and the collected fluid.

-

The rate of CSF production is calculated based on the dilution of the tracer.

-

The effect of this compound on CSF production is determined by administering the compound and measuring the change in the calculated production rate.

-

Mandatory Visualization

Caption: Signaling pathway of CSF production and inhibition by this compound.

Caption: Experimental workflow for preclinical evaluation of this compound for IIH.

References

The Potential of Farnesyltransferase Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents that disrupt the function of key cellular proteins involved in oncogenesis. Initially developed to inhibit the post-translational modification of Ras proteins, a family of GTPases frequently mutated in human cancers, the therapeutic potential of FTIs is now understood to extend to other farnesylated proteins. This technical guide provides an in-depth overview of the core principles of farnesyltransferase inhibition, with a focus on preclinical data for representative compounds. Due to the limited publicly available information on L-693612, this document will focus on the broader class of FTIs, using the well-characterized compound L-744,832 and other clinically relevant FTIs such as tipifarnib and lonafarnib as exemplars. We will explore the mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for assays relevant to the evaluation of these compounds.

Introduction: The Rationale for Targeting Farnesyltransferase

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and biological activity of numerous proteins implicated in cell growth, differentiation, and survival.

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are prime examples of farnesylated proteins. Constitutively active Ras mutants are found in approximately 30% of all human cancers, making the Ras signaling pathway a compelling target for anticancer therapy. Farnesylation anchors Ras to the inner leaflet of the plasma membrane, a prerequisite for its activation of downstream effector pathways, including the Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.

Farnesyltransferase inhibitors (FTIs) were designed to be competitive inhibitors of FTase, thereby preventing Ras farnesylation and abrogating its oncogenic signaling. While this was the initial rationale, it is now evident that the anticancer effects of FTIs are not solely dependent on Ras inhibition. Other farnesylated proteins, such as RhoB, and centromere-binding proteins CENP-E and CENP-F, have been identified as important targets of FTIs. The inhibition of farnesylation of these proteins can lead to cell cycle arrest and apoptosis, contributing to the overall antitumor activity of FTIs.

Mechanism of Action of Farnesyltransferase Inhibitors

FTIs exert their anticancer effects through a multi-pronged mechanism that involves the disruption of several critical cellular processes.

Inhibition of Ras Signaling

By preventing the farnesylation of Ras proteins, FTIs inhibit their localization to the plasma membrane. This mislocalization prevents Ras from interacting with its upstream activators and downstream effectors, leading to the downregulation of the MAPK and PI3K-AKT signaling cascades. This, in turn, can inhibit cell proliferation and induce apoptosis in Ras-dependent tumors.

Effects on Other Farnesylated Proteins

-

RhoB: This small GTPase is involved in the regulation of the actin cytoskeleton, endosomal trafficking, and apoptosis. Unlike other Rho family members, RhoB is primarily farnesylated. Inhibition of RhoB farnesylation by FTIs leads to its alternative geranylgeranylation, which alters its function and localization, promoting apoptosis.

-

CENP-E and CENP-F: These are kinetochore-associated proteins that are essential for proper chromosome segregation during mitosis. Both proteins are farnesylated, and their inhibition by FTIs can lead to mitotic defects and cell cycle arrest.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo anticancer activity of representative farnesyltransferase inhibitors.

In Vitro Cytotoxicity of Farnesyltransferase Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| L-744,832 | Panc-1 | Pancreatic | 1.3 | [1] |

| Capan-2 | Pancreatic | 2.1 | [1] | |

| Bxpc-3 | Pancreatic | >20 | [1] | |

| Aspc-1 | Pancreatic | >20 | [1] | |

| Cfpac-1 | Pancreatic | >50 | [1] | |

| Tipifarnib | UMSCC17B (HRAS Q61L) | Head and Neck Squamous Cell Carcinoma | < 1 | [2] |

| ORL214 (HRAS G12C) | Head and Neck Squamous Cell Carcinoma | < 1 | [2] | |

| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 | [3] |

| QGY-7703 | Hepatocellular Carcinoma | 20.35 | [3] |

In Vivo Antitumor Activity of Farnesyltransferase Inhibitors

| Compound | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| L-744,832 | TSU-PR1 human prostate tumor xenograft | 100 mg/kg, daily | Markedly inhibited | [4] |

| Tipifarnib | UMSCC17B xenograft | 60 mg/kg, twice daily | Significant growth halt | [2] |

| T4105 glioblastoma xenograft | 50 mg/kg, twice daily (in combination) | ~76% (in combination) | [5] | |

| Lonafarnib | NCI-H460 lung cancer xenograft | Not specified | 86% (in combination with paclitaxel) | [6] |

| wap-ras/F transgenic mice (mammary tumors) | Not specified | Significant growth inhibition | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of farnesyltransferase inhibitors.

In Vitro Farnesyltransferase Activity Assay (Radiolabeled)

This assay measures the ability of a compound to inhibit the transfer of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) to a protein substrate.

Materials:

-

Purified recombinant farnesyltransferase (FTase)

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

Protein substrate (e.g., recombinant H-Ras)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Test compound (e.g., L-744,832) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, FTase, and the protein substrate.

-

Add the test compound at various concentrations (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Spot the reaction mixture onto filter paper and wash extensively with TCA to remove unincorporated [³H]FPP.

-

Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Test compound (e.g., L-744,832)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells by adding 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

-

6-well plates

-

Agarose

-

2x complete culture medium

-

Cancer cell lines

-

Test compound (e.g., L-744,832)

-

Crystal violet solution

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing a single-cell suspension of cancer cells with 0.3% agarose in complete medium containing the test compound at various concentrations.

-

Carefully overlay the cell-containing top layer onto the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the test compound weekly.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies in each well and calculate the percentage of inhibition of colony formation.

In Vivo Tumor Xenograft Study

This model evaluates the antitumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

Test compound (e.g., L-744,832) formulated for in vivo administration

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Efficacy Testing of L-693,612

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693,612 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins critical for cell signaling and proliferation. The primary target of FTase is the Ras family of small GTPases, which are frequently mutated and constitutively active in many human cancers. By inhibiting the farnesylation of Ras, L-693,612 prevents its localization to the plasma membrane, thereby blocking its downstream signaling and inhibiting tumor cell growth. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of L-693,612 in cancer cell lines.

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of target proteins, including Ras. This lipid modification is essential for the proper subcellular localization and function of these proteins. L-693,612 acts as a competitive inhibitor of FTase, preventing the farnesylation of Ras and other target proteins. This disruption of the Ras signaling cascade, specifically the Ras-Raf-MEK-ERK pathway, leads to decreased cell proliferation and increased apoptosis in cancer cells dependent on this pathway.

Caption: Ras Signaling Pathway and L-693,612 Inhibition.

Data Presentation

Note: The following data are for illustrative purposes only and do not represent actual experimental results for L-693,612. Researchers should generate their own data for the specific cell lines and conditions under investigation.

Table 1: IC50 Values of L-693,612 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | [Insert experimental value] |

| PANC-1 | Pancreatic | [Insert experimental value] |

| A549 | Lung | [Insert experimental value] |

| HCT116 | Colon | [Insert experimental value] |

| MCF-7 | Breast | [Insert experimental value] |

Table 2: Effect of L-693,612 on Cell Proliferation (MTT Assay)

| Cell Line | Concentration (µM) | % Inhibition of Proliferation (48h) |

| MIA PaCa-2 | 0.1 | [Insert experimental value] |

| 1 | [Insert experimental value] | |

| 10 | [Insert experimental value] | |

| A549 | 0.1 | [Insert experimental value] |

| 1 | [Insert experimental value] | |

| 10 | [Insert experimental value] |

Table 3: Induction of Apoptosis by L-693,612 (Annexin V Assay)

| Cell Line | Concentration (µM) | % Apoptotic Cells (48h) |

| MIA PaCa-2 | 1 | [Insert experimental value] |

| 10 | [Insert experimental value] | |

| A549 | 1 | [Insert experimental value] |

| 10 | [Insert experimental value] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

L-693,612

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of L-693,612 in complete medium.

-

Remove the medium from the wells and add 100 µL of the L-693,612 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Caption: MTT Cell Proliferation Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Cancer cell lines

-

L-693,612

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of L-693,612 for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caption: Annexin V Apoptosis Assay Workflow.

Farnesyltransferase Inhibition Marker Assay: HDJ-2 Mobility Shift

This Western blot assay detects the accumulation of the unprocessed, non-farnesylated form of the chaperone protein HDJ-2, which migrates slower on an SDS-PAGE gel.

Materials:

-

Cancer cell lines

-

L-693,612

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HDJ-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with L-693,612 for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of a slower-migrating band for HDJ-2 indicates the accumulation of the unprocessed form.

Farnesyltransferase Inhibition Marker Assay: Prelamin A Accumulation

This intracellular flow cytometry assay quantifies the accumulation of unprocessed prelamin A, another marker of FTase inhibition.

Materials:

-

Cancer cell lines

-

L-693,612

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% saponin in PBS)

-

Primary antibody against prelamin A

-

Fluorochrome-conjugated secondary antibody

-

Flow cytometer

Protocol:

-

Treat cells with L-693,612 for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells with fixation buffer for 20 minutes at room temperature.

-

Wash the cells and then permeabilize with permeabilization buffer for 15 minutes.

-

Incubate the cells with the primary anti-prelamin A antibody for 30-60 minutes at 4°C.

-

Wash the cells and incubate with the fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend in PBS.

-

Analyze the fluorescence intensity by flow cytometry to quantify the level of prelamin A.

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the efficacy of the farnesyltransferase inhibitor L-693,612. By assessing its impact on cell proliferation, apoptosis, and the processing of key FTase substrates, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. It is crucial to perform these experiments with appropriate controls and to generate dose-response curves to determine the potency of L-693,612 in different cancer cell line models.

Preparation of L-693612 Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of L-693612 hydrochloride (HCl) stock solutions for experimental use. This compound is a potent inhibitor of carbonic anhydrase, an enzyme crucial for regulating pH in various physiological and pathological processes. Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This guide details the necessary chemical properties, solubility, and stability of this compound HCl, and provides step-by-step protocols for its dissolution and storage. Furthermore, it includes a diagram of the carbonic anhydrase signaling pathway and a workflow for the preparation of the stock solution.

Chemical Properties of this compound HCl

A thorough understanding of the physicochemical properties of a compound is the foundation for the correct preparation of experimental solutions. Key properties of this compound HCl are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 138301-72-1 | [1] |

| Molecular Formula | C₁₄H₂₅ClN₂O₅S₃ | [1] |

| Molecular Weight | 432.99 g/mol | [2] |

| Description | Solid powder | [2] |

| Purity | >98% (refer to Certificate of Analysis) | [2] |

Solubility and Storage

The choice of an appropriate solvent is critical for the preparation of a stable stock solution. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound HCl.

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | Soluble | Short-term (days to weeks): 0 - 4 °CLong-term (months to years): -20 °C |

Note: It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.

The solid form of this compound HCl should be stored under the following conditions:

| Storage of Solid Compound | |

| Short-term (days to weeks) | Dry, dark, and at 0 - 4 °C |

| Long-term (months to years) | Dry, dark, and at -20 °C |

Experimental Protocols

Preparation of a 10 mM this compound HCl Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound HCl in DMSO. This concentration is a common starting point for serial dilutions to achieve desired experimental concentrations.

Materials:

-

This compound HCl (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of this compound HCl to warm to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a specific amount of this compound HCl powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound HCl (see calculation below). Perform this step in a chemical fume hood and use appropriate personal protective equipment (PPE).

-

Calculation:

-

To calculate the mass (in mg) required:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM x 1 mL x 432.99 g/mol = 4.33 mg

-

-

-

Dissolution:

-

Transfer the weighed this compound HCl powder into a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube. For 4.33 mg of the compound, add 1 mL of DMSO.

-

Cap the tube tightly.

-

-

Mixing: Vortex the solution until the this compound HCl is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term use. For short-term use, store at 0 - 4°C.

-

Signaling Pathway and Experimental Workflow

Carbonic Anhydrase Inhibition Pathway

This compound is an inhibitor of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). This process is fundamental in maintaining pH homeostasis. By inhibiting carbonic anhydrase, this compound disrupts this equilibrium, leading to an accumulation of CO₂ and a decrease in the availability of H⁺ and HCO₃⁻, thereby altering intracellular and extracellular pH.

Caption: Inhibition of carbonic anhydrase by this compound disrupts pH regulation.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing the this compound HCl stock solution.

Caption: Step-by-step workflow for preparing this compound HCl stock solution.

Safety Precautions

-

Always handle this compound HCl in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound HCl for complete safety and handling information.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.

By adhering to these detailed protocols and safety guidelines, researchers can ensure the accurate and safe preparation of this compound HCl stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for L-693612 (MK-927) Administration in Animal Models of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of L-693612 (also known as MK-927), a potent topical carbonic anhydrase inhibitor, in various animal models of glaucoma. The protocols detailed below are based on established methodologies and published research to guide the investigation of this compound and similar compounds for the treatment of elevated intraocular pressure (IOP).

Quantitative Data Summary

The following tables summarize the efficacy of this compound (MK-927) and other topical carbonic anhydrase inhibitors in reducing intraocular pressure in different animal models of glaucoma.

Table 1: Efficacy of this compound (MK-927) in a Laser-Induced Glaucoma Monkey Model

| Animal Model | Drug Concentration | Dosing Regimen | Vehicle IOP (mmHg ± SE) | Treated IOP (mmHg ± SE) | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Reference |

| Cynomolgus Monkey | 2% MK-927 | Twice daily for 5 days | 31.6 ± 3.4 | Day 1: 19.9 ± 1.0 Day 5: 16.5 ± 1.6 | Day 1: 11.7 Day 5: 15.1 | 3 hours post-administration | [1] |

Table 2: Comparative Efficacy of Topical Carbonic Anhydrase Inhibitors in Various Animal Models

| Animal Model | Drug | Concentration | Dosing Regimen | IOP Reduction | Reference |

| Cynomolgus Monkey | L-671,152 | 2% | Twice daily for 5 days | Day 1: 7.8 ± 2.1 mmHg Day 5: 10.1 ± 2.4 mmHg | [2] |

| Rat (Laser-induced glaucoma) | Dorzolamide | 1% | Daily | Significant reduction vs. vehicle | [3] |

| Dog (Glaucomatous Beagles) | Dorzolamide | 2% | Twice daily | Day 1: 7.6 ± 2.4 mmHg Day 5: 10.4 ± 2.0 mmHg | [4] |

| Dog (Glaucomatous Beagles) | Dorzolamide | 2% | Three times daily | Day 1: 16.4 ± 3.6 mmHg Day 5: 13.9 ± 2.7 mmHg | [4] |

| Cat (Healthy) | Dorzolamide | 2% | Three times daily | Significant decrease in IOP | [5] |

| Cat (Healthy) | Brinzolamide | 1% | Three times daily | Significant decrease in IOP | [5] |

| Rabbit (Healthy) | Brinzolamide | 1% | Twice daily | 2.5 ± 1.9 mmHg | [6] |

| Mouse (DBA/2J) | Dorzolamide | 2% | Single drop | Significant reduction at 1 and 2 hours | [7] |

Experimental Protocols

Induction of Experimental Glaucoma in Cynomolgus Monkeys

This protocol describes the induction of chronic ocular hypertension using laser photocoagulation of the trabecular meshwork, a widely used method to create a glaucoma model in nonhuman primates.[1][2][8][9]

Materials:

-

Argon laser photocoagulator

-

Goniolens

-

Topical proparacaine hydrochloride (0.5%)

-

Pilocarpine nitrate eye drops

-

Ketamine hydrochloride

-

Slit-lamp biomicroscope

Procedure:

-

Anesthetize the monkey with intramuscular ketamine hydrochloride.

-

Instill one drop of topical proparacaine hydrochloride for local anesthesia and one drop of pilocarpine nitrate to constrict the pupil.

-

Place a goniolens on the cornea to visualize the trabecular meshwork.

-

Using an argon laser, apply circumferential laser burns to the trabecular meshwork. Typical laser settings are 50 µm spot size, 0.1-second duration, and 1.0-1.5 W power.

-

Apply approximately 100-150 laser spots over 180-360 degrees of the trabecular meshwork.

-

Monitor the IOP weekly using a calibrated tonometer. A sustained IOP elevation is typically achieved within a few weeks.[9]

-

Repeat the laser treatment if the IOP does not remain consistently elevated.

Topical Administration of this compound (MK-927)

Materials:

-

This compound (MK-927) solution (e.g., 2% in a suitable vehicle)

-

Calibrated micropipette

Procedure:

-

Gently restrain the animal to minimize head movement.

-

Using a calibrated micropipette, instill a precise volume (typically 25-50 µL) of the this compound solution into the lower conjunctival sac of the eye.

-

Hold the eyelids closed for a few seconds to ensure the distribution of the drop over the ocular surface and to prevent immediate washout.

-

For multiple daily dosing, adhere to a strict time schedule as defined by the study protocol (e.g., twice daily at 8 AM and 8 PM).

Intraocular Pressure Measurement

Accurate IOP measurement is critical for evaluating the efficacy of the treatment. Applanation tonometry is a commonly used and reliable method in nonhuman primates.[10][11][12]

Materials:

-

Applanation tonometer (e.g., Tono-Pen) or a rebound tonometer (e.g., TonoVet)

-

Topical proparacaine hydrochloride (0.5%)

-

Tonometer tip covers (if applicable)

Procedure:

-

Anesthetize or sedate the animal as required for the specific tonometer and institutional guidelines.

-

Instill one drop of topical proparacaine hydrochloride to anesthetize the cornea.

-

Gently hold the eyelids open, avoiding any pressure on the globe.

-

Hold the tonometer perpendicular to the central cornea.

-

Gently touch the tonometer tip to the cornea to obtain a reading.

-

Take multiple readings (typically 3-5) and calculate the average to ensure accuracy.

-

Record the IOP at baseline and at specified time points after drug administration (e.g., hourly for the first 8 hours and then at subsequent days).[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Carbonic Anhydrase Inhibitors

This compound (MK-927) is a carbonic anhydrase inhibitor. These drugs lower intraocular pressure by reducing the production of aqueous humor. The following diagram illustrates the signaling pathway involved.[13][14][15]

Caption: Mechanism of action of this compound in reducing aqueous humor formation.

Experimental Workflow for Evaluating this compound in a Glaucoma Animal Model

The following diagram outlines the typical experimental workflow for assessing the efficacy of a topical IOP-lowering agent in an animal model of glaucoma.

Caption: Workflow for testing this compound in a glaucoma animal model.

References

- 1. The effect of MK-927, a topical carbonic anhydrase inhibitor, on IOP in glaucomatous monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ocular hypotensive effect of the topical carbonic anhydrase inhibitor L-671,152 in glaucomatous monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in intraocular pressure associated with topical dorzolamide and oral methazolamide in glaucomatous dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of topical dorzolamide 2% and brinzolamide 1%, either alone or combined with timolol 0.5%, on intraocular pressure, pupil diameter, and heart rate in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Rebound Tonometry in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing the True Intraocular Pressure in the Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 15. droracle.ai [droracle.ai]

Determining the Potency of Carbonic Anhydrase Inhibitors: An Application Note on L-693612

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[1] These enzymes play a crucial role in various physiological processes, including respiration, pH homeostasis, and CO2 transport.[2] Consequently, various isoforms of human carbonic anhydrase (hCA), such as CA II, have emerged as significant therapeutic targets for a range of conditions, including glaucoma and epilepsy.[2][3]

L-693612 is recognized as an orally active and topical carbonic anhydrase inhibitor.[4] The inhibitory potency of compounds like this compound is commonly quantified by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[5][6] This application note provides a detailed protocol for determining the IC50 of this compound for human carbonic anhydrase II (hCA II), utilizing a widely adopted colorimetric assay.

Data Presentation

The quantitative data from the IC50 determination experiments should be summarized in a structured table for clear comparison and analysis.

| Inhibitor Concentration | % Inhibition |

| [Concentration 1] | |

| [Concentration 2] | |

| [Concentration 3] | |

| [Concentration 4] | |

| [Concentration 5] | |

| ... | |

| IC50 | [Calculated Value] |

Experimental Protocols

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), into a yellow-colored product, 4-nitrophenol.[2] The rate of this reaction, monitored by the increase in absorbance, is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents:

-

Human Carbonic Anhydrase II (hCA II), purified

-

This compound

-

4-Nitrophenyl acetate (p-NPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at ~400 nm[2]

Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCA II in the assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound at various concentrations.

-

Prepare a fresh solution of p-NPA in acetonitrile or DMSO.[2]

-

-

Assay Setup:

-

Design a 96-well plate map to include controls and test samples.

-

Blank: Contains assay buffer and substrate solution (no enzyme).

-

Maximum Activity Control: Contains assay buffer, enzyme solution, and DMSO (no inhibitor).

-

Test Wells: Contain assay buffer, enzyme solution, and the various dilutions of this compound.

-

-

Enzyme and Inhibitor Incubation:

-

To the appropriate wells of the microplate, add the assay buffer.

-

Add the corresponding dilutions of the this compound working solutions or DMSO for the control.

-

Add the hCA II enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.[7]

-

-

Initiation of Enzymatic Reaction:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.[2]

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer and measure the absorbance at approximately 400 nm.

-

Kinetic readings can be taken over a specific time period to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Absorbance of test well - Absorbance of blank) / (Absorbance of max activity control - Absorbance of blank)) x 100]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.